molecular formula C21H22N2O4S B4740626 3-({[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid

3-({[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B4740626
M. Wt: 398.5 g/mol
InChI Key: YQVLSVUKBZLDJE-UHFFFAOYSA-N
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Description

3-({[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound with unique structural features. This bicyclic compound is characterized by a heptane ring fused with a carboxylic acid group and two amide functionalities, providing it with multiple reactive sites and a potential for diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing this compound involves multiple steps:

  • Formation of the Heptane Ring: : The base structure is a bicyclo[2.2.1]heptane, synthesized via intramolecular Diels-Alder reaction.

  • Introduction of Amino and Carbonyl Groups: : Through sequential reactions, amino and carbonyl groups are introduced. This typically involves amide formation using reagents like thionyl chloride (SOCl₂) and ammonia (NH₃).

  • Attaching the Benzyl and Thienyl Groups: : Utilizing Friedel-Crafts alkylation, the benzyl and thienyl groups are appended to the heptane structure.

Industrial Production Methods

For industrial synthesis, the scalability of these reactions is crucial:

  • Continuous Flow Reactors: : Enable control over reaction conditions and scaling up of the synthetic steps.

  • Catalysts and Reagents Optimization: : Utilizing catalysts like palladium and efficient reagents to improve yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions:

  • Oxidation: : Leads to the formation of corresponding carboxylic acids or ketones.

  • Reduction: : Reduces to primary amines or alcohols using reagents like lithium aluminum hydride (LiAlH₄).

  • Substitution: : Electrophilic aromatic substitution on the benzyl or thienyl groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reducing Agents: : LiAlH₄, sodium borohydride (NaBH₄).

  • Substitution Reagents: : Halogens like bromine (Br₂), chlorine (Cl₂) under Lewis acid catalysis.

Major Products

  • Oxidation: : Benzyl carboxylic acid, thienyl ketone.

  • Reduction: : Benzylamine, thienyl alcohol.

  • Substitution: : Benzyl halides, thienyl halides.

Scientific Research Applications

This compound is versatile in research:

  • Chemistry: : Studied for its unique bicyclic framework and reactivity.

  • Biology: : Investigated for potential enzyme inhibition due to its complex structure.

  • Industry: : Possible use in developing new materials or as intermediates in chemical synthesis.

Mechanism of Action

The compound’s mechanism of action is tied to its structural elements:

  • Molecular Targets: : Interacts with enzymes through hydrogen bonding and van der Waals forces, especially targeting active sites.

  • Pathways Involved: : Modulates biochemical pathways by inhibiting or activating enzymes, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(aminocarbonyl)-5-benzyl-2-thiophenecarboxylic acid

  • bicyclo[2.2.1]heptane-2-carboxamide

  • benzylthioheptanoic acid

Unique Characteristics

  • Structural Complexity: : The combination of a bicyclic heptane core with diverse functional groups makes it unique.

  • Reactivity: : Enhanced due to multiple reactive sites.

  • Application Potential: : Versatility in different scientific fields sets it apart from simpler analogs.

Conclusion

3-({[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid stands out due to its intricate structure and wide-ranging applications in chemistry, biology, medicine, and industry. Its synthesis, reactive nature, and potential make it a compound of significant interest in scientific research.

Properties

IUPAC Name

3-[(5-benzyl-3-carbamoylthiophen-2-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c22-18(24)15-10-14(8-11-4-2-1-3-5-11)28-20(15)23-19(25)16-12-6-7-13(9-12)17(16)21(26)27/h1-5,10,12-13,16-17H,6-9H2,(H2,22,24)(H,23,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVLSVUKBZLDJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2C(=O)O)C(=O)NC3=C(C=C(S3)CC4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
3-({[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 3
3-({[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 4
3-({[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-({[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-({[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid

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